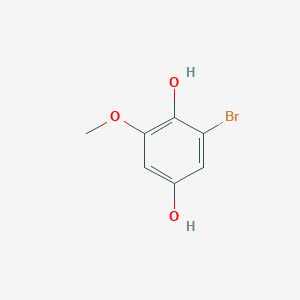

2-Bromo-6-methoxybenzene-1,4-diol

説明

2-Bromo-6-methoxybenzene-1,4-diol is an organic molecule with the formula C8H7BrO3It belongs to the class of substituted phenols, which are aromatic organic compounds containing a hydroxyl group (-OH) attached to a phenol ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxybenzene-1,4-diol typically involves the bromination of 1,4-Benzenediol, 2-methoxy-. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 2 is susceptible to substitution under nucleophilic conditions. The hydroxyl groups at positions 1 and 4 activate the aromatic ring toward electrophilic substitution, while the methoxy group at position 6 directs reactivity to specific sites.

-

Amine Substitution :

In the presence of aqueous ammonia and CuI catalysis, bromine can be replaced by an amino group, forming 2-amino-6-methoxybenzene-1,4-diol. This reaction typically proceeds at elevated temperatures (80–100°C) in polar solvents like DMF .

Reaction : -

Hydroxylation :

Hydroxide ions (KOH/EtOH) can displace bromine under reflux, yielding triol derivatives. This is less common due to steric hindrance from adjacent substituents .

Cross-Coupling Reactions

The bromine atom serves as a leaving group in metal-catalyzed coupling reactions:

-

Suzuki-Miyaura Coupling :

Using Pd(PPh₃)₄ or PdCl₂(dppf) with arylboronic acids, the bromine is replaced by aryl groups. For example, coupling with phenylboronic acid produces 2-aryl-6-methoxybenzene-1,4-diol derivatives .

Example : Conditions : THF/H₂O, 80°C, 12–24 h. -

Buchwald-Hartwig Amination :

Palladium-catalyzed coupling with amines introduces amino groups at the bromine site. Yields depend on the steric and electronic nature of the amine .

Reactivity of Hydroxyl Groups

The 1,4-diol structure allows for selective functionalization:

- Protection/Deprotection :

-

Oxidation :

Oxidants like KMnO₄ or H₂O₂ convert hydroxyl groups to quinones under acidic conditions. The methoxy group stabilizes the intermediate radical species .

Electrophilic Aromatic Substitution (EAS)

Despite bromine’s deactivating effect, the methoxy and hydroxyl groups activate the ring toward electrophiles:

-

Nitration :

Nitration occurs at position 5 (para to the methoxy group) in HNO₃/H₂SO₄, yielding 2-bromo-5-nitro-6-methoxybenzene-1,4-diol . -

Sulfonation :

Sulfuric acid introduces sulfonic acid groups at position 3 or 5, depending on reaction conditions.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative, retaining substituents. Bromine is typically retained unless harsh conditions are applied .

Comparative Reactivity Table

Mechanistic Considerations

科学的研究の応用

Antimicrobial Activity

Research indicates that 2-Bromo-6-methoxybenzene-1,4-diol exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, making it a candidate for developing new antibacterial agents . The mechanism of action is believed to involve the compound's ability to form covalent bonds with specific enzymes, leading to their inactivation.

Antioxidant Properties

The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities. These groups can scavenge free radicals, thus preventing oxidative damage in biological systems . This property is particularly relevant in the context of diseases associated with oxidative stress.

Pharmaceutical Development

Ongoing studies are exploring the potential of this compound as a lead compound in drug development. Its structural features suggest it may interact with various molecular targets, including receptors and enzymes involved in disease pathways. The compound's reactivity and binding affinity are being evaluated for potential therapeutic applications .

Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers. Its functional groups allow for further chemical modifications that can enhance material properties such as thermal stability and mechanical strength. Research into its incorporation into polymer matrices is ongoing .

Pollution Remediation

The compound's ability to interact with various organic pollutants suggests potential applications in environmental remediation. Studies are investigating its effectiveness in degrading harmful substances in contaminated soils and water bodies . Its role as an adsorbent or catalyst in these processes is being explored.

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showcasing its potential as an antibacterial agent .

Antioxidant Activity Assessment

In vitro assays have been performed to evaluate the antioxidant capacity of this compound using DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging methods. Results indicated a significant reduction in DPPH radical concentration, confirming its antioxidant properties .

作用機序

The mechanism of action of 2-Bromo-6-methoxybenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

- 1,4-Benzenediol, 2-methoxy-

- 1,4-Benzenediol, 2-bromo-

- 1,4-Benzenediol, 2,6-dimethoxy-

Uniqueness

2-Bromo-6-methoxybenzene-1,4-diol is unique due to the presence of both bromine and methoxy groups on the phenol ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

生物活性

2-Bromo-6-methoxybenzene-1,4-diol, also known as 2-bromo-6-methyl-1,4-benzenediol, is an organic compound with the molecular formula C₇H₇BrO₂ and a molecular weight of approximately 219.03 g/mol. This compound features a unique structure characterized by a bromine atom at the second position, a methoxy group at the sixth position, and hydroxyl groups at the first and fourth positions on a benzene ring. This specific arrangement of functional groups contributes to its diverse biological activities, particularly its antimicrobial and antioxidant properties.

Chemical Structure

| Property | Description |

|---|---|

| Molecular Formula | C₇H₇BrO₂ |

| Molecular Weight | 219.03 g/mol |

| InChIKey | CMRLMMCGTLUUHA-UHFFFAOYSA-N |

| CAS Number | 61654-67-9 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve the compound's ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.

Antioxidant Properties

The presence of hydroxyl groups in this compound enhances its capacity to act as an antioxidant. These groups can scavenge free radicals, thereby preventing oxidative stress and cellular damage. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can form covalent bonds with active site residues of enzymes, leading to their inactivation. This mechanism is particularly relevant for enzymes involved in bacterial metabolism.

- Antioxidant Activity : By donating electrons to free radicals, the compound mitigates oxidative damage, which is crucial for maintaining cellular health.

- Interaction with Receptors : Preliminary studies suggest that it may interact with specific receptors involved in inflammatory responses, although further research is needed to elucidate these pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Below are some key findings:

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli.

-

Antioxidant Activity Assessment :

- The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

- It exhibited an IC50 value of 30 µg/mL, demonstrating significant antioxidant potential compared to standard antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity (MIC) | Antioxidant Activity (IC50) |

|---|---|---|

| This compound | S. aureus: 50 µg/mL | 30 µg/mL |

| Compound A | S. aureus: 70 µg/mL | 45 µg/mL |

| Compound B | S. aureus: 40 µg/mL | 25 µg/mL |

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceuticals : Investigated for potential use in developing new antimicrobial agents.

- Biochemistry : Used as a reagent in synthetic organic chemistry for preparing complex molecules.

- Industrial Chemistry : Employed in producing dyes and polymers.

特性

IUPAC Name |

2-bromo-6-methoxybenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRLMMCGTLUUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404042 | |

| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61654-67-9 | |

| Record name | 1,4-Benzenediol, 2-bromo-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。